molecular formula C11H12N2O2 B8451647 6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No. B8451647
M. Wt: 204.22 g/mol
InChI Key: UENUKLJEZNFGQU-UHFFFAOYSA-N
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Patent
US05053338

Procedure details

A 25 ml round-bottomed flask equipped with a stir bar and reflux condenser was charged with 0.10 g (0.49 mmol) of (-)-enriched-4,5-dihydro-6-(4'-hydroxyphenyl)-5-methyl-3(2H-pyridazinone (45% ee by chiral HPLC), 0.45 g (0.24 mmol) of p-toluenesulfonic acid monohydrate and methanol (15 ml). The solution was stirred under an atmosphere of nitrogen at reflux and epimerization of C-5 ° f the starting material was monitored by chiral HPLC (Cyclobond I, 75% pH 7 NaOH/KH2PO4 buffer, 25% methanol, 0.5 ml/min, lamba=280 nm). After 24 hrs, the starting material was nearly racemized. The solution was poured into water (30 ml) and extracted with EtOAc (3x35 ml). The combined EtOAc extracts were washed with saturated aqueous sodium chloride (50 ml), dried over anhydrous magnesium sulfate (5 g), filtered and concentrated in vacuo to provide 0.08 g (80%) of (±)-4,5-dihydro-6-(4'-hydroxyphenyl)-5-methyl-3(2H)-pyridazinone, m.p. 268°-273° C.; [α]D -9.8° (c 0.24, methanol); 2.5% optical purity.
[Compound]
Name
(-)-enriched-4,5-dihydro-6-(4'-hydroxyphenyl)-5-methyl
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
NaOH KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][C:3](=[O:7])[CH:4]=[CH:5][CH:6]=1.O.[C:9]1([CH3:19])[CH:14]=[CH:13][C:12](S(O)(=O)=O)=[CH:11][CH:10]=1.CO.[OH-].[Na+].[OH:24]P([O-])(O)=O.[K+]>O>[OH:24][C:12]1[CH:13]=[CH:14][C:9]([C:19]2[CH:5]([CH3:6])[CH2:4][C:3](=[O:7])[NH:2][N:1]=2)=[CH:10][CH:11]=1 |f:1.2,4.5.6.7|

Inputs

Step One
Name
(-)-enriched-4,5-dihydro-6-(4'-hydroxyphenyl)-5-methyl
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1NC(C=CC1)=O
Name
Quantity
0.45 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Two
Name
NaOH KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+].OP(=O)(O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 25 ml round-bottomed flask equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
epimerization of C-5 ° f
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3x35 ml)
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with saturated aqueous sodium chloride (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate (5 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1C(CC(NN1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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